molecular formula C18H18N2O3S B5293802 2-cyano-N-(2,4-dimethoxyphenyl)-3-(5-ethyl-2-thienyl)acrylamide

2-cyano-N-(2,4-dimethoxyphenyl)-3-(5-ethyl-2-thienyl)acrylamide

Cat. No. B5293802
M. Wt: 342.4 g/mol
InChI Key: SLBGVRWSOVBGPY-FMIVXFBMSA-N
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Description

2-cyano-N-(2,4-dimethoxyphenyl)-3-(5-ethyl-2-thienyl)acrylamide is a chemical compound that has gained attention in scientific research due to its potential applications in various fields.

Scientific Research Applications

2-cyano-N-(2,4-dimethoxyphenyl)-3-(5-ethyl-2-thienyl)acrylamide has shown potential in various scientific research applications. One of the most significant applications is in the field of cancer research, where it has been found to exhibit anti-cancer properties. It has also been studied for its potential use as an anti-inflammatory agent and as a treatment for neurodegenerative diseases.

Mechanism of Action

The mechanism of action of 2-cyano-N-(2,4-dimethoxyphenyl)-3-(5-ethyl-2-thienyl)acrylamide is not fully understood. However, studies suggest that it may inhibit the growth of cancer cells by inducing apoptosis, or programmed cell death. It may also inhibit the production of inflammatory cytokines, which are involved in the development of various diseases.
Biochemical and Physiological Effects:
Studies have shown that 2-cyano-N-(2,4-dimethoxyphenyl)-3-(5-ethyl-2-thienyl)acrylamide has various biochemical and physiological effects. It has been found to inhibit the activity of certain enzymes involved in cancer cell growth and to decrease the levels of inflammatory cytokines. It may also have neuroprotective effects, protecting neurons from damage caused by oxidative stress.

Advantages and Limitations for Lab Experiments

One of the main advantages of using 2-cyano-N-(2,4-dimethoxyphenyl)-3-(5-ethyl-2-thienyl)acrylamide in lab experiments is its potential as a therapeutic agent for various diseases. However, its limitations include its potential toxicity and the need for further studies to fully understand its mechanism of action.

Future Directions

There are several future directions for research on 2-cyano-N-(2,4-dimethoxyphenyl)-3-(5-ethyl-2-thienyl)acrylamide. These include further studies on its potential as an anti-cancer and anti-inflammatory agent, as well as its neuroprotective effects. Additionally, research could focus on developing more efficient synthesis methods and exploring the compound's potential for use in drug delivery systems.
Conclusion:
In conclusion, 2-cyano-N-(2,4-dimethoxyphenyl)-3-(5-ethyl-2-thienyl)acrylamide is a promising compound with potential applications in various scientific research fields. Its anti-cancer, anti-inflammatory, and neuroprotective properties make it an interesting subject for further studies. However, more research is needed to fully understand its mechanism of action and potential toxicity.

Synthesis Methods

The synthesis of 2-cyano-N-(2,4-dimethoxyphenyl)-3-(5-ethyl-2-thienyl)acrylamide involves the reaction of 2,4-dimethoxyphenyl isocyanate with 5-ethyl-2-thiophenecarboxylic acid, followed by the reaction with acryloyl chloride. The resulting compound is then treated with potassium cyanide to yield the final product.

properties

IUPAC Name

(E)-2-cyano-N-(2,4-dimethoxyphenyl)-3-(5-ethylthiophen-2-yl)prop-2-enamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H18N2O3S/c1-4-14-6-7-15(24-14)9-12(11-19)18(21)20-16-8-5-13(22-2)10-17(16)23-3/h5-10H,4H2,1-3H3,(H,20,21)/b12-9+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SLBGVRWSOVBGPY-FMIVXFBMSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC=C(S1)C=C(C#N)C(=O)NC2=C(C=C(C=C2)OC)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCC1=CC=C(S1)/C=C(\C#N)/C(=O)NC2=C(C=C(C=C2)OC)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H18N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

342.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(2E)-2-cyano-N-(2,4-dimethoxyphenyl)-3-(5-ethylthiophen-2-yl)prop-2-enamide

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